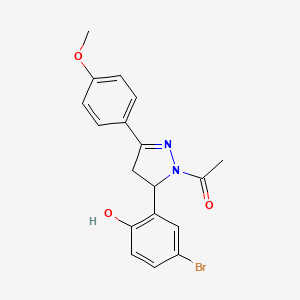

1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

描述

This compound belongs to the pyrazoline class, characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 5-bromo-2-hydroxyphenyl group at position 5, a 4-methoxyphenyl group at position 3, and an ethanone moiety at position 1. Pyrazoline derivatives are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The bromo and hydroxyl groups on the phenyl ring may enhance interactions with biological targets, while the methoxy group contributes to solubility and metabolic stability.

属性

IUPAC Name |

1-[3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3/c1-11(22)21-17(15-9-13(19)5-8-18(15)23)10-16(20-21)12-3-6-14(24-2)7-4-12/h3-9,17,23H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYOJVLGKVDXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be achieved through several routes. One common method involves the reaction of bromine with paeonol (2-hydroxy-4-methoxyacetophenone) in methylene chloride at room temperature, yielding the desired product in quantitative yield . Other methods include reactions in acetic acid or acetic anhydride, with varying yields .

化学反应分析

Reaction Mechanisms

The compound undergoes reactions typical of pyrazole derivatives, influenced by its functional groups:

2.1 Electrophilic Substitution

The bromine atom at the para position and hydroxyl group activate the aromatic ring for electrophilic substitution. The methoxy group (electron-donating) further directs incoming electrophiles to para positions .

2.2 Nucleophilic Attack on the Ketone

The ethanone moiety (C=O group) undergoes nucleophilic addition reactions. For example:

-

Grignard Reagents : Add nucleophiles to the carbonyl, forming substituted alcohols after hydrolysis.

-

Enolate Formation : Base-induced deprotonation generates enolates that react with electrophiles.

2.3 Hydrolysis and Ring Contraction

Under acidic or basic conditions, the ethanone group may participate in hydrolytic cleavage or retro-aldol reactions, potentially leading to ring contraction or rearrangement .

Structural Analog Comparisons

| Compound | Key Features | Biological Activity |

|---|---|---|

| Parent Pyrazole | Unsubstituted pyrazole ring | Limited activity |

| 3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole | Methoxy substituent | Anticancer activity |

| 5-Bromo-2-hydroxyacetophenone | Bromo and hydroxy groups | Antimicrobial properties |

| 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Combined bromo, hydroxy, methoxy, and ethanone substituents | Enhanced selectivity and efficacy |

Biological Interactions

While direct data for this compound is limited, pyrazole derivatives generally exhibit:

-

Anti-inflammatory Activity : Inhibition of COX enzymes or cytokine pathways.

-

Anticancer Properties : Disruption of kinase activity or DNA binding.

-

Antimicrobial Effects : Interaction with bacterial enzymes or cell membranes .

Analytical and Stability Data

科学研究应用

Anti-inflammatory and Analgesic Properties

Compounds within the pyrazolone class, including derivatives similar to 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, have demonstrated significant anti-inflammatory and analgesic effects. These properties make them candidates for developing pain relief medications and treatments for inflammatory conditions.

Anticancer Activity

Research indicates that pyrazolone derivatives can exhibit anticancer properties. The structural features of this compound may enhance its selectivity towards cancer cell lines, potentially leading to the development of targeted cancer therapies .

Antimicrobial Effects

Some studies have reported antimicrobial activities associated with pyrazolone compounds. The presence of bromine and hydroxyl groups in this compound may contribute to its effectiveness against various pathogens .

Interaction Studies

Interaction studies focus on the binding affinity of this compound with various biological targets. Techniques such as:

- Molecular Docking : To predict how the compound interacts with specific proteins.

- In Vitro Assays : To evaluate its biological activity against target cells.

These studies are essential for elucidating the pharmacological profile of the compound and guiding further development.

作用机制

The compound exerts its effects by interacting with specific molecular targets. For instance, it inhibits MMP-9 expression by regulating NF-κB and MAPKs signaling pathways in human fibrosarcoma cells . Molecular docking studies have shown that it interacts with TYR245 and HIS226 of MMP-9 through hydrogen and Pi-Pi bonds, suppressing MMP-9 activity .

相似化合物的比较

Key Observations:

- The target compound’s dihedral angles remain unreported but may resemble these values.

- Halogen Effects : Bromine’s larger atomic radius compared to chlorine or fluorine may influence steric interactions and electronic properties. For example, bromine enhances lipophilicity, which could improve membrane permeability .

Key Observations:

- Antibacterial Activity : Fluorine and chlorine substituents show potent FabH inhibition (e.g., 0.8 µM for compound 12) . The target compound’s bromo-hydroxy group may offer similar or superior activity due to increased electrophilicity.

- Anti-inflammatory Potential: Analogous chloro-hydroxy derivatives exhibit significant COX-2 inhibition (65%), suggesting the target compound’s hydroxyl group may enhance anti-inflammatory effects .

Key Observations:

- Yield Optimization: Higher yields (72–82%) are achieved with acetic acid or ethanol solvents . The target compound’s synthesis may benefit from similar conditions.

- Crystallization : Slow evaporation from dimethylformamide (DMF) produces high-quality crystals for X-ray analysis, as seen in .

生物活性

The compound 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone , commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 391.22 g/mol. Its structural features include a bromo-substituted phenol and a methoxyphenyl group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H15BrN2O4 |

| Molecular Weight | 391.22 g/mol |

| InChI | InChI=1S/C17H15BrN2O4/c1-23... |

| InChIKey | IRTSIHWCTZUXSZ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of substituted phenols with hydrazine derivatives under controlled conditions. The presence of functional groups like bromine and methoxy enhances reactivity and solubility, which are crucial for biological testing.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For example, research has shown that compounds similar to the one can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in RSC Advances evaluated a series of pyrazole-based compounds for their efficacy against cancer cell lines. The results indicated that certain derivatives displayed IC50 values in the low micromolar range, suggesting potent anticancer activity when compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against a range of bacteria and fungi.

Case Study : Research highlighted in Acta Crystallographica demonstrated that similar pyrazole derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .

Inhibition of Carbonic Anhydrases

Another area of interest is the inhibition of carbonic anhydrases (CAs), which are implicated in various diseases including glaucoma and cancer. The compound's structural similarity to known CA inhibitors suggests potential applications in treating these conditions.

Research Findings : A recent paper discussed the design and synthesis of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrases II, IX, and XII. Some derivatives showed enhanced inhibition compared to acetazolamide, a standard CA inhibitor .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant IC50 values against cancer cell lines |

| Antimicrobial | Effective against various bacterial strains |

| Carbonic Anhydrase Inhibition | Enhanced inhibition compared to standard drugs |

常见问题

Q. Methodological Insight :

- Reaction Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress.

- Yield Improvement : Introduce microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Basic

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The pyrazoline ring adopts a half-chair conformation, with dihedral angles between aromatic rings (e.g., 6.69° and 74.88° relative to the pyrazoline core) . Intermolecular C–H···O hydrogen bonds form chains along the [010] axis, while van der Waals interactions consolidate the 3D lattice .

Q. Advanced

- Bromo substituent : Enhances lipophilicity and halogen bonding with biological targets (e.g., antimicrobial enzymes) .

- Methoxy group : Modulates electron density via resonance, affecting binding to hydrophobic pockets .

Experimental Design : - Synthesize analogs (e.g., replace Br with Cl) and compare IC₅₀ values in antimicrobial assays .

- Perform molecular docking (AutoDock Vina) to assess binding affinity variations .

How is crystallographic data validated to ensure structural accuracy?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。